molecular formula C8H20Cl2N2 B1458660 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride CAS No. 1955541-36-2

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

Cat. No. B1458660
M. Wt: 215.16 g/mol
InChI Key: VXKRHNNQLMZMJM-UHFFFAOYSA-N
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Description

“1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1955541-36-2 . It has a molecular weight of 215.17 and its IUPAC name is 1-((dimethylamino)methyl)cyclopentan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2.2ClH/c1-10(2)7-8(9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H . This code represents the molecular structure of the compound, indicating it has 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Structural and Chemical Analysis

  • The crystal structure of a compound closely related to 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride, which acts as a hepatitis C virus inhibitor, has been detailed, offering insights into its interactions with viral RNA targets. This research provides a foundation for understanding the compound's potential as a therapeutic agent (Dibrov et al., 2013).
  • Studies have explored the synthesis and antimicrobial activities of related compounds, highlighting their potential in creating new antitumor substances (Umezawa & Kinoshita, 1960).
  • Research on the dynamic behavior of crowded vicinal compounds, including those similar to 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride, has been conducted to understand their steric and electrostatic interactions, which are crucial for their chemical reactivity and potential as building blocks in synthetic chemistry (Fraenkel et al., 1996).

Biological Activity and Applications

  • Certain derivatives have shown cytotoxic activity towards human cancer cell lines, suggesting a possible mechanism at the molecular level, which underscores the potential for therapeutic applications (Chen et al., 1994).
  • The transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into compounds with potential biological activities has been studied, revealing methods for creating structurally diverse libraries of compounds with varied biological activities (Zupančič et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8(9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRHNNQLMZMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

CAS RN

1955541-36-2
Record name 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
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1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
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1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
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1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
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1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
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1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

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